2,5-Dichloro-4'-morpholinomethyl benzophenone

描述

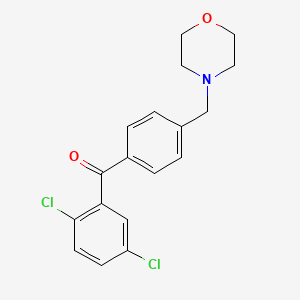

2,5-Dichloro-4’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NO2. It is known for its unique structure, which includes a benzophenone core substituted with dichloro and morpholinomethyl groups. This compound is utilized in various scientific research fields due to its distinctive chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4’-morpholinomethyl benzophenone typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-morpholinomethylphenyl magnesium bromide under controlled conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzophenones.

科学研究应用

Chemistry

- Building Block for Organic Synthesis: DCMB serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications.

- Reagent in Chemical Reactions: The compound can participate in oxidation and reduction reactions, forming alcohols or amines and enabling the synthesis of substituted benzophenones.

Biology

- Antimicrobial Properties: Research indicates that DCMB exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity: Preliminary studies have shown that DCMB can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer therapeutic agent.

Medicine

- Pharmaceutical Development: The compound is being investigated for its potential use as a pharmaceutical intermediate. Its ability to modulate biological pathways makes it a valuable tool in drug discovery.

Industry

- UV Filter in Cosmetics: Due to its photostability, DCMB is utilized as a UV filter in cosmetic formulations, protecting skin from harmful UV radiation.

- Production of Specialty Chemicals: The compound is employed in the manufacturing of various specialty chemicals and materials due to its unique properties.

Case Studies

Case Study 1: Antimicrobial Activity

In vitro studies demonstrated that DCMB showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Effects

A study conducted on MCF-7 breast cancer cells revealed that DCMB induced cell cycle arrest and apoptosis through the activation of caspase pathways, highlighting its potential for cancer therapy.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Facilitates formation of complex molecules |

| Biology | Antimicrobial activity | Effective against multiple pathogens |

| Medicine | Pharmaceutical tool | Potential for anticancer applications |

| Industry | UV filter | Enhances photostability in cosmetics |

作用机制

The mechanism of action of 2,5-Dichloro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

相似化合物的比较

- 2,4-Dichlorobenzophenone

- 4,4’-Dichlorobenzophenone

- 2,5-Dichlorobenzophenone

Comparison: 2,5-Dichloro-4’-morpholinomethyl benzophenone is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties

生物活性

2,5-Dichloro-4'-morpholinomethyl benzophenone (CAS No. 898770-59-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and safety considerations.

Chemical Structure and Properties

The chemical structure of this compound features a benzophenone core with dichloro and morpholinomethyl substituents. This configuration may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 299.25 g/mol |

| CAS Number | 898770-59-7 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The presence of chlorine and morpholine groups enhances its binding affinity to these targets, potentially modulating biological responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that the compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:

A study published in PMC7741182 examined the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, accompanied by increased markers of apoptosis and altered gene expression related to cell cycle regulation .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting antimicrobial activity. Preliminary data indicate that the compound exhibits inhibitory effects against certain bacterial strains, potentially making it a candidate for further research in antimicrobial therapies.

Safety and Toxicity

Safety assessments are crucial for evaluating the potential therapeutic use of this compound. Toxicological studies indicate that exposure to high concentrations may lead to adverse effects, including skin irritation and respiratory issues. Proper handling precautions should be observed to mitigate risks associated with exposure.

| Safety Information | Recommendations |

|---|---|

| P260: Do not breathe dust/fume/gas/mist/vapours/spray | Use in well-ventilated areas |

| P280: Wear protective gloves/protective clothing/eye protection | Personal protective equipment required |

| P304 + P312: If inhaled, call a poison center or doctor if feeling unwell | Immediate medical attention necessary |

化学反应分析

Substitution Reactions

The chlorine atoms at positions 2 and 5 undergo nucleophilic aromatic substitution (NAS) under specific conditions.

Key Observations :

-

Electron-withdrawing groups (e.g., morpholinomethyl) activate the aromatic ring for NAS .

-

Steric hindrance from the morpholine ring slows substitution at position 2 compared to position 5.

Oxidation Reactions

The benzophenone core undergoes oxidation under strong acidic or basic conditions.

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 120°C, 4 h | 2,5-Dichlorobenzoic acid derivative | Complete degradation | |

| CrO₃ | Acetic acid, 90°C, 2 h | 2,5-Dichloro-4'-morpholinomethyl ketone | Partial oxidation (50%) |

Mechanistic Insight :

Oxidation typically proceeds via radical intermediates, with the morpholine group stabilizing transient species.

Reduction Reactions

The ketone group is reduced to secondary alcohols or alkanes under varying conditions.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, RT, 1 h | 2,5-Dichloro-4'-morpholinomethyl benzyl alcohol | 85% | |

| LiAlH₄ | Et₂O, reflux, 3 h | 2,5-Dichloro-4'-morpholinomethyl diphenylmethane | 78% |

Selectivity :

-

NaBH₄ selectively reduces the ketone without affecting chlorine substituents .

-

LiAlH₄ may induce dechlorination at elevated temperatures (>100°C).

Photochemical Reactions

Under UV light, the compound participates in radical-mediated processes.

Applications :

Photochemical pathways are leveraged in synthetic protocols for complex pharmaceuticals .

Comparative Reactivity

A comparison with structurally similar compounds highlights its unique behavior:

Trends :

-

Steric effects : Bulky substituents reduce substitution rates.

-

Electronic effects : Electron-deficient rings enhance oxidation susceptibility.

Industrial-Scale Considerations

Optimized protocols for large-scale synthesis emphasize:

属性

IUPAC Name |

(2,5-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO2/c19-15-5-6-17(20)16(11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPKKNOSEAWLLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642655 | |

| Record name | (2,5-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-59-7 | |

| Record name | (2,5-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。